(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid
Description
(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid is a compound that features a thiophene ring substituted with a cyano group and a sulfonylamino group
Properties
IUPAC Name |
(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-5(8(11)12)10-16(13,14)7-3-2-6(4-9)15-7/h2-3,5,10H,1H3,(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBSYGRNGUNKOW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Cyano Group: The cyano group can be introduced using non-toxic cyanation agents such as potassium ferrocyanide treated with sulfuric acid.
Sulfonylation: The sulfonylamino group can be added through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions to substitute the sulfonylamino group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially affecting enzyme activity and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes and 5-amino-pyrazoles share structural similarities with (2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid.
Sulfonylamino Compounds: Other sulfonylamino acids and derivatives.
Uniqueness
This compound is unique due to the combination of its cyano and sulfonylamino groups on a thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
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